LysRs-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LysRs-IN-2 es un inhibidor de la lisil-tRNA sintetasa con un potencial significativo en el tratamiento de infecciones parasitarias. Ha demostrado actividad inhibitoria contra la lisil-tRNA sintetasa de Cryptosporidium parvum y Plasmodium falciparum, convirtiéndolo en un candidato prometedor para terapias antimaláricas y anticriptosporídicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de LysRs-IN-2 involucra múltiples pasos, comenzando con la preparación de intermediarios clave. Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar las transformaciones químicas deseadas. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son propiedad privada y pueden variar dependiendo del fabricante .

Métodos de Producción Industrial: La producción industrial de this compound implica escalar la síntesis de laboratorio a una escala mayor. Esto requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para asegurar la consistencia y la pureza del producto final. El proceso de producción también puede implicar el uso de equipos y facilidades especializadas para manejar las reacciones químicas de forma segura y eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: LysRs-IN-2 se somete a varias reacciones químicas, incluyendo:

Oxidación: Involucra la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Involucra la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Involucra la sustitución de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen borohidruro de sodio, hidruro de aluminio y litio, y gas hidrógeno.

Sustitución: Los reactivos comunes incluyen halógenos, nucleófilos y electrófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede generar derivados oxidados, la reducción puede generar derivados reducidos y la sustitución puede generar derivados sustituidos .

4. Aplicaciones en Investigación Científica

This compound tiene varias aplicaciones en investigación científica, incluyendo:

Química: Utilizado como una herramienta para estudiar la inhibición de la lisil-tRNA sintetasa y su papel en la síntesis de proteínas.

Biología: Utilizado para investigar las vías biológicas que involucran la lisil-tRNA sintetasa y sus interacciones con otros componentes celulares.

Medicina: Explorado como un agente terapéutico potencial para el tratamiento de infecciones parasitarias, particularmente malaria y criptosporidiosis.

Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos a la lisil-tRNA sintetasa y enzimas relacionadas .

Aplicaciones Científicas De Investigación

LysRs-IN-2 has several scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of lysyl-tRNA synthetase and its role in protein synthesis.

Biology: Used to investigate the biological pathways involving lysyl-tRNA synthetase and its interactions with other cellular components.

Medicine: Explored as a potential therapeutic agent for the treatment of parasitic infections, particularly malaria and cryptosporidiosis.

Industry: Utilized in the development of new drugs targeting lysyl-tRNA synthetase and related enzymes .

Mecanismo De Acción

LysRs-IN-2 ejerce sus efectos inhibiendo la lisil-tRNA sintetasa, una enzima responsable de unir la lisina a su tRNA correspondiente durante la síntesis de proteínas. La inhibición de esta enzima interrumpe la síntesis de proteínas, lo que lleva a la muerte del parásito. Los objetivos moleculares y las vías involucradas incluyen el sitio activo de la lisil-tRNA sintetasa y el bolsillo de unión al ATP .

Comparación Con Compuestos Similares

LysRs-IN-2 es único en su alta especificidad y potencia contra la lisil-tRNA sintetasa de Cryptosporidium parvum y Plasmodium falciparum. Compuestos similares incluyen:

Cladosporina: Un potente inhibidor de la lisil-tRNA sintetasa con alta especificidad para Plasmodium falciparum.

ASP3026: Un inhibidor de la quinasa del linfoma anaplásico reutilizado como un inhibidor de la lisil-tRNA sintetasa con significativa actividad antimalárica .

This compound destaca por su actividad inhibitoria superior y su potencial para aplicaciones terapéuticas en infecciones parasitarias.

Propiedades

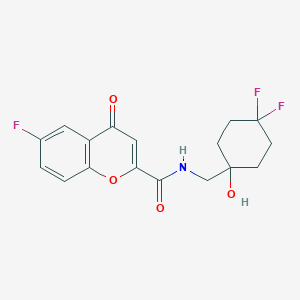

IUPAC Name |

N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]-6-fluoro-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBRCGHQNUWERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2422193.png)

![2-(Phenylmethoxycarbonylamino)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2422195.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2422199.png)

![2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2422201.png)

![4-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B2422204.png)

![5-Bromo-2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2422211.png)